Cas no 96897-96-0 (2,6-dimethoxy-3-methylbenzoic acid)

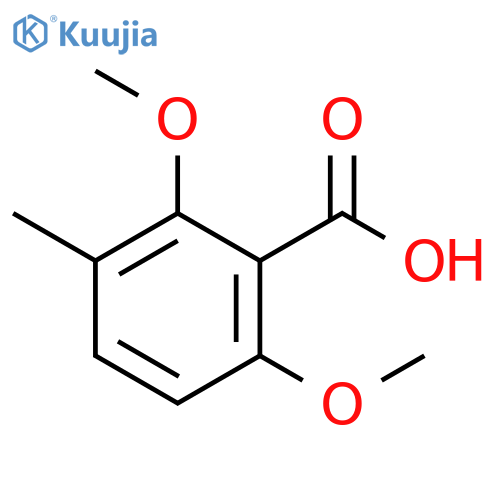

96897-96-0 structure

商品名:2,6-dimethoxy-3-methylbenzoic acid

2,6-dimethoxy-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2,6-dimethoxy-3-methyl-

- 2,6-Dimethoxy-3-methylbenzoic acid

- 2,6-dimethoxy-3-methylbenzoic acid

-

- インチ: 1S/C10H12O4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12)

- InChIKey: FZXXCOREGQDGHV-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=C(OC)C=CC(C)=C1OC

2,6-dimethoxy-3-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-191762-0.1g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 0.1g |

$337.0 | 2023-11-13 | |

| Enamine | EN300-191762-10.0g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 10g |

$4176.0 | 2023-06-06 | |

| Enamine | EN300-191762-0.25g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 0.25g |

$481.0 | 2023-11-13 | |

| Enamine | EN300-191762-1.0g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 1g |

$971.0 | 2023-06-06 | |

| Enamine | EN300-191762-5.0g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 5g |

$2816.0 | 2023-06-06 | |

| Enamine | EN300-191762-10g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 10g |

$4176.0 | 2023-11-13 | |

| Aaron | AR028A4V-500mg |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 500mg |

$1068.00 | 2025-02-15 | |

| Aaron | AR028A4V-2.5g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 2.5g |

$2642.00 | 2025-02-15 | |

| 1PlusChem | 1P0289WJ-10g |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 10g |

$5224.00 | 2024-04-19 | |

| Aaron | AR028A4V-100mg |

2,6-dimethoxy-3-methylbenzoic acid |

96897-96-0 | 95% | 100mg |

$489.00 | 2025-02-15 |

2,6-dimethoxy-3-methylbenzoic acid 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

96897-96-0 (2,6-dimethoxy-3-methylbenzoic acid) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量